Bmx-IN-1

Description

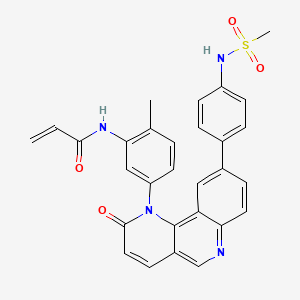

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJNHNUOVADRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Selectivity Profile of Bmx-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of Bmx-IN-1, a potent and irreversible inhibitor of Bone Marrow Kinase on chromosome X (Bmx). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize and further investigate this compound.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency for its primary target, Bmx, a member of the Tec family of non-receptor tyrosine kinases. Its selectivity has been evaluated against a broad panel of kinases, revealing a focused inhibitory activity. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Target | Assay Type | IC50 (nM) | Notes |

| Bmx (wild-type) | Z'-lyte | 8.0 | Recombinant Bmx kinase activity.[1][2] |

| Bmx (wild-type) | In-cell assay | 138 | Inhibition of Flag-tagged Bmx immunopurified from HEK293 cells.[1] |

| BTK | SelectScreen | 10.4 | Potent inhibition of a related Tec family kinase.[1][3] |

| TEL-BMX Ba/F3 | Proliferation | 25 | Inhibition of proliferation in a cellular model dependent on Bmx activity.[4] |

| RV-1 Cells | Proliferation | 2,530 | Inhibition of proliferation in a prostate cancer cell line.[1] |

| Blk, JAK3, EGFR, Itk, Tec | Various kinase assays | > 470 - 6560 | Demonstrates over 47-656 fold less potency against these kinases compared to Bmx and BTK.[3] |

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

Bmx Signaling Pathways

Bmx is implicated in various cellular signaling pathways that regulate processes such as cell differentiation, motility, and survival. Understanding these pathways is crucial for elucidating the functional consequences of Bmx inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity profile involves a multi-step process, starting from broad screening to more focused quantitative assays and cellular validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

The KinomeScan assay is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

-

Principle: Test compounds are incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is quantified using qPCR of the DNA tag.[5][6][7]

-

Protocol:

-

Prepare a solution of the test compound (e.g., this compound) in 1% DMSO.

-

In a multi-well plate, combine the test compound with the individual DNA-tagged kinases from the screening panel.

-

Incubate the plates to allow for binding equilibrium to be reached.

-

Transfer the mixtures to plates containing the immobilized active-site directed ligand.

-

Wash the plates to remove unbound kinases.

-

Elute the bound kinases.

-

Quantify the amount of eluted kinase using a standard qPCR protocol.

-

Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

-

The Z'-lyte assay is a fluorescence resonance energy transfer (FRET)-based assay for measuring kinase activity.

-

Principle: The assay uses a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and disrupting FRET. The ratio of donor to acceptor emission is used to calculate the extent of phosphorylation.[8]

-

Protocol:

-

Prepare a reaction mixture containing the kinase (e.g., recombinant Bmx), the FRET-peptide substrate, and ATP in a kinase reaction buffer.

-

Add serial dilutions of the test inhibitor (this compound) to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Add the development reagent, which contains a site-specific protease.

-

Incubate to allow for the cleavage of non-phosphorylated peptides.

-

Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence plate reader.

-

Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

-

This service often utilizes various assay formats, including the LanthaScreen Eu Kinase Binding Assay, to determine inhibitor potency.

-

Principle (LanthaScreen Eu Kinase Binding Assay): This is a time-resolved FRET (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This brings the Eu-chelate and the tracer into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[9]

-

Protocol:

-

In a low-volume 384-well plate, add the test compound (this compound) at various concentrations.

-

Add a mixture of the tagged kinase and the Eu-labeled antibody.

-

Add the fluorescently labeled tracer.

-

Incubate the plate at room temperature.

-

Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (one for the acceptor and one for the europium donor).

-

The ratio of the acceptor to donor emission is calculated and used to determine the degree of inhibition and the IC50 value.

-

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be genetically engineered to depend on the activity of a specific kinase for proliferation and survival.

-

Principle: Ba/F3 cells are transformed to express a constitutively active form of a kinase (e.g., TEL-BMX). In the absence of IL-3, the proliferation of these cells becomes dependent on the activity of the expressed kinase. Inhibition of this kinase will lead to a decrease in cell proliferation.[10][11][12]

-

Protocol:

-

Culture the TEL-BMX transformed Ba/F3 cells in appropriate media supplemented with the necessary growth factors, but without IL-3.

-

Plate the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Assess cell viability and proliferation using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the vehicle control (DMSO) and plot the percentage of proliferation against the inhibitor concentration to calculate the IC50 value.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. abmole.com [abmole.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. 4.6. KINOMEscan [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. goldbio.com [goldbio.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Ba/F3 Cells [cytion.com]

- 13. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]

Bmx-IN-1: A Technical Guide to a Potent and Selective Chemical Probe for BMX Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bmx-IN-1, a potent and selective irreversible inhibitor of Bone Marrow kinase on chromosome X (BMX). This document details its mechanism of action, selectivity profile, and provides detailed experimental protocols for its use as a chemical probe in kinase research and drug discovery.

Introduction to this compound

This compound is a valuable chemical tool for interrogating the biological functions of BMX, a member of the Tec family of non-receptor tyrosine kinases.[1][2] BMX is implicated in various physiological and pathological processes, including signal transduction, cell proliferation, and tumorigenesis.[3][4] this compound acts as a selective, irreversible inhibitor, making it a powerful reagent for studying BMX signaling pathways.[5]

Mechanism of Action

This compound functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys496) located in the ATP-binding site of the BMX kinase domain.[1] This covalent modification is achieved through a Michael addition reaction with the acrylamide "warhead" of the inhibitor. The irreversible nature of this binding allows for prolonged and specific inhibition of BMX kinase activity, both in biochemical and cellular assays. The non-reactive analogue, Bmx-IN-1R, in which the acrylamide is replaced with a propyl amide, serves as a negative control and is significantly less potent.[1]

Quantitative Data and Selectivity Profile

This compound exhibits high potency for BMX kinase and a remarkable selectivity profile across the human kinome. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| BMX | Z'-LTYE™ | 8.0 | [1] |

| BTK | Enzymatic Assay | 10.4 | [1] |

| Wild-Type BMX (immunopurified) | In Vitro Kinase Assay | 138 | [1][6] |

| Cys496Ser BMX Mutant | In Vitro Kinase Assay | > 10,000 | [1] |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | IC50 / GI50 | Reference |

| TEL-BMX transformed Ba/F3 | Proliferation Assay | 25 nM | [7][8] |

| RV-1 (Prostate Cancer) | Proliferation Assay | 2.53 µM | [5][7] |

| TEL-JAK1 transformed Ba/F3 | Proliferation Assay | 4.92 µM | [3][8] |

| TEL-JAK2 transformed Ba/F3 | Proliferation Assay | 5.83 µM | [3][8] |

| TEL-JAK3 transformed Ba/F3 | Proliferation Assay | 7.98 µM | [3][8] |

| TEL-TYK2 E957D transformed Ba/F3 | Proliferation Assay | 6.09 µM | [3][8] |

| TEL-BLK transformed Ba/F3 | Proliferation Assay | 3.64 µM | [3][8] |

Table 3: KinomeScan Selectivity Profile of this compound (1 µM)

| Parameter | Value | Reference |

| Number of Kinases Tested | 442 | [1] |

| S(10) Score | 0.018 | |

| Percentage of Kinases with >90% Inhibition | 1% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Kinase Assay (Z'-LYTE™)

The Z'-LYTE™ kinase assay is a fluorescence-based method to measure kinase activity.

Materials:

-

Recombinant BMX kinase

-

Z'-LYTE™ Ser/Thr 6 Peptide substrate

-

ATP

-

5X Kinase Buffer A

-

Development Reagent A

-

Stop Reagent

-

This compound (and other test compounds)

-

384-well plate

Procedure:

-

Prepare a 2X kinase/peptide mixture in 1X kinase buffer.

-

Add 2.5 µL of this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/peptide mixture to each well.

-

Add 2.5 µL of 4X ATP solution to all wells to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 5 µL of Development Reagent A to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of Stop Reagent to each well.

-

Read the plate on a fluorescence plate reader (Coumarin channel: Ex 400 nm, Em 445 nm; Fluorescein channel: Ex 400 nm, Em 520 nm).

-

Calculate the emission ratio and percent inhibition.

KinomeScan™ Selectivity Profiling

This competitive binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound (this compound). If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using qPCR.[9]

Procedure (General):

-

A proprietary DNA-tagged kinase is incubated with an immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

-

After equilibration, the unbound kinase is washed away.

-

The amount of kinase remaining bound to the solid support is quantified using qPCR.

-

The results are expressed as a percentage of the DMSO control.

Cell Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of this compound to inhibit the proliferation of Ba/F3 cells transformed to be dependent on BMX kinase activity.

Materials:

-

TEL-BMX transformed Ba/F3 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

This compound

-

96-well plates

-

3H-thymidine or a non-radioactive proliferation assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed TEL-BMX transformed Ba/F3 cells in a 96-well plate at a density of 30,000 cells/well in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

For 3H-thymidine incorporation, add 1 µCi of 3H-thymidine to each well and incubate for an additional 4-6 hours.[10] Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.[10]

-

For non-radioactive methods, follow the manufacturer's protocol for the chosen reagent.

-

Calculate the GI50 value from the dose-response curve.

Immunoprecipitation Kinase Assay

This assay measures the kinase activity of BMX immunoprecipitated from cell lysates.

Materials:

-

HEK293T cells transfected with Flag-tagged BMX (wild-type or C496S mutant)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Flag antibody

-

Protein A/G agarose beads

-

Kinase Buffer

-

ATP (including γ-32P-ATP for radioactive detection)

-

This compound

Procedure:

-

Lyse transfected HEK293T cells and quantify protein concentration.

-

Incubate cell lysate with anti-Flag antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the immune complexes.

-

Wash the beads multiple times with lysis buffer and then with kinase buffer.

-

Resuspend the beads in kinase buffer containing this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (and γ-32P-ATP).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography (for radioactive assays) or by western blot with a phospho-specific antibody.

Apoptosis Assay (Caspase-3 Staining)

This assay detects the induction of apoptosis by measuring the activity of caspase-3.

Materials:

-

RV-1 cells

-

This compound

-

Fixation and permeabilization buffers

-

FITC-conjugated anti-active caspase-3 antibody

-

Flow cytometer

Procedure:

-

Treat RV-1 cells with this compound (e.g., 5 µM) for a specified time (e.g., 72 hours).

-

Harvest and wash the cells with cold PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody kit.

-

Stain the cells with the FITC-conjugated anti-active caspase-3 antibody.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

RV-1 cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat RV-1 cells with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, acquiring data on a linear scale.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving BMX and a general workflow for identifying covalent kinase inhibitors.

Caption: BMX kinase signaling in inflammation and STAT activation.

Caption: Workflow for the development of covalent kinase inhibitors.

Conclusion

This compound is a well-characterized and highly selective chemical probe for the BMX kinase. Its irreversible mechanism of action and potent inhibitory activity make it an indispensable tool for elucidating the roles of BMX in cellular signaling and disease. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors. When using this compound in cell-based assays, it is recommended to use the lowest effective concentration to minimize potential off-target effects, particularly on BTK.[3][8]

References

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective irreversible BMX inhibitor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. researchgate.net [researchgate.net]

- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chayon.co.kr [chayon.co.kr]

- 10. goldbio.com [goldbio.com]

Bmx-IN-1: A Technical Guide to its Mechanism and Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmx-IN-1 is a potent and irreversible inhibitor of Bone Marrow X-linked (BMX) kinase, a member of the Tec family of non-receptor tyrosine kinases.[1][2] It functions through covalent modification of a cysteine residue (Cys496) within the ATP-binding site of BMX.[1][3] While demonstrating notable selectivity, this compound also potently inhibits Bruton's tyrosine kinase (BTK), another member of the Tec family, by targeting an analogous cysteine residue.[4][5] This dual activity is a critical consideration in experimental design and data interpretation. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against its primary target, BMX, its significant off-target, BTK, and a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Notes |

| BMX | 8 | Primary target.[4][5][6] |

| BTK | 10.4 | Significant off-target.[4][5][6] |

| TEC | 175 | [7] |

| JAK3 | 377 | [7] |

| BLK | 653 | [7] |

| ITK | 4280 | [7] |

| EGFR/T790M | 5250 | [7] |

Cellular Growth Inhibition Data

The growth inhibitory (GI50) concentration is the concentration of a drug that causes a 50% reduction in the growth of a cell population. The following table summarizes the GI50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Notes |

| TEL-BMX transformed Ba/F3 | Murine Pro-B Cell | 0.025 | Engineered to be dependent on BMX activity.[7] |

| RV-1 | Prostate Cancer | 2.53 | [4] |

| PC-3 | Prostate Cancer | ≥2.46 | [7] |

| DU145 | Prostate Cancer | ≥2.46 | [7] |

| LNCaP | Prostate Cancer | ≥2.46 | [7] |

| CWR22Rv1 | Prostate Cancer | ≥2.46 | [7] |

| HeLa | Cervical Cancer | - | Inhibits proliferation and reduces viability.[2] |

| SiHa | Cervical Cancer | - | Inhibits proliferation and reduces viability.[2] |

Downstream Signaling Pathways Affected by this compound

This compound, primarily through its inhibition of BMX, modulates several critical downstream signaling pathways implicated in cell survival, proliferation, and tumorigenesis.

PI3K/AKT/mTOR Pathway

BMX is a downstream effector of Phosphoinositide 3-kinase (PI3K).[8] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and growth. This compound has been shown to disrupt this pathway, though in some contexts, this occurs independently of AKT and mTOR.[8] Inhibition of BMX can sensitize cancer cells to apoptosis when combined with other targeted therapies.

STAT3 Signaling Pathway

BMX is a known activator of the Signal Transducer and Activator of Transcription 3 (STAT3).[9][10] Phosphorylation of STAT3 at Tyrosine 705 (Tyr705) is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of gene expression related to cell survival and proliferation.[1][11] this compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby downregulating this pro-tumorigenic signaling pathway.[12]

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, which plays a role in cell motility and survival. BMX (also known as Etk) has been shown to be involved in the cross-talk between the integrin/FAK and MyD88 pathways.[13][14] The activation of BMX can be mediated by FAK, and in turn, BMX can contribute to downstream signaling events.

Experimental Protocols

In Vitro Kinase Assay for this compound Potency

This protocol outlines a general procedure for determining the IC50 value of this compound against BMX kinase.

Materials:

-

Recombinant human BMX kinase

-

This compound

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[15]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add 1 µl of each this compound dilution or DMSO (vehicle control).

-

Add 2 µl of BMX enzyme solution to each well and incubate at room temperature for 60 minutes.[15]

-

Initiate the kinase reaction by adding 2 µl of a substrate and ATP mixture. The final ATP concentration should be at or near the Km for BMX.

-

Incubate the reaction at room temperature for 60 minutes.[15]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[15]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software package.

Cell Viability/Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to determine the GI50 of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium and incubate overnight.[16]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the cells and add 100 µl of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for the desired treatment period (e.g., 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

-

Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Incubate at 37°C for 15 minutes with gentle shaking.[16]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol details the detection of phosphorylated STAT3 in cells treated with this compound.

Materials:

-

Cell line expressing STAT3

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-total STAT3[1][17]

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

BSA or non-fat dry milk for blocking

-

PVDF or nitrocellulose membrane

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C with gentle shaking.[11]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | BTK | TargetMol [targetmol.com]

- 6. abmole.com [abmole.com]

- 7. This compound [sigmaaldrich.com]

- 8. BMX Acts Downstream of PI3K to Promote Colorectal Cancer Cell Survival and Pathway Inhibition Sensitizes to the BH3 Mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Etk/BMX, a Btk family tyrosine kinase, and Mal contribute to the cross-talk between MyD88 and FAK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. promega.com.cn [promega.com.cn]

- 16. goldbio.com [goldbio.com]

- 17. researchgate.net [researchgate.net]

Bmx-IN-1: A Technical Guide to its Effects on Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Bmx-IN-1, a potent and irreversible inhibitor of Bone Marrow X-linked (BMX) kinase, on the fundamental cellular processes of apoptosis and cell cycle regulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound is a highly selective, irreversible inhibitor of BMX, a non-receptor tyrosine kinase belonging to the Tec family. Its primary mechanism involves the covalent modification of the Cysteine 496 residue within the ATP-binding domain of BMX kinase, leading to its inactivation.[1] While highly selective, this compound also demonstrates potent inhibition of Bruton's tyrosine kinase (BTK), which shares a structurally similar cysteine residue.[2][3][4]

Effects on Apoptosis

This compound has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines, including prostate and cervical cancer. The pro-apoptotic effects of this compound are primarily mediated through the intrinsic apoptosis pathway, characterized by the activation of caspases.

Quantitative Data on Apoptosis Induction

The efficacy of this compound in inhibiting cell proliferation and inducing apoptosis varies across different cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | BMX (in vitro) | 8 nM | [2][3][4] |

| IC50 | BTK (in vitro) | 10.4 nM | [2][3][4] |

| GI50 | Tel-BMX-transformed Ba/F3 | 25 nM | [4] |

| GI50 | RV-1 (Prostate Cancer) | 2.54 µM | [4] |

| GI50 | DU-145 (Prostate Cancer) | 4.38 µM | [4] |

| GI50 | PC-3 (Prostate Cancer) | 5.37 µM | [4] |

| GI50 | VCAP (Prostate Cancer) | 2.46 µM | [4] |

Note: In a study on colorectal cancer cells, a combination of a different compound referred to as "BMX" (an HDAC8 inhibitor) with temozolomide (TMZ) demonstrated a significant increase in both early and late apoptotic cell populations.[5]

Signaling Pathways in this compound-Induced Apoptosis

BMX kinase is implicated in cell survival signaling, and its inhibition by this compound disrupts these pathways, tipping the balance towards apoptosis. One key mechanism involves the negative regulation of the pro-apoptotic protein BAK. BMX can phosphorylate and inactivate BAK; therefore, inhibition of BMX by this compound can lead to BAK activation and subsequent apoptosis.[6] Furthermore, the pro-survival PI3K/AKT/mTOR and STAT3 pathways are downstream of BMX, and their attenuation by this compound contributes to its apoptotic effects.[7]

Caption: this compound induced apoptosis signaling pathway.

Effects on Cell Cycle

Inhibition of BMX by this compound has been shown to impact cell cycle progression, although the specific effects can be cell-type dependent.

Quantitative Data on Cell Cycle Arrest

In cervical cancer cell lines (HeLa and SiHa), knockdown of BMX or its inhibition by this compound resulted in a blockage of the cell cycle transition from the G0/G1 phase to the S or G2/M phases.[7] Conversely, in RV-1 prostate cancer cells, a combination of this compound with an Akt inhibitor led to a significant increase in the sub-G1 population (indicative of apoptosis) without major alterations to the distribution of cells in other phases of the cell cycle.[8]

Note: A study using a different compound named "BMX" on colorectal cancer cells reported a significant increase in the percentage of cells in the G2/M phase.[5]

Signaling Pathways in this compound-Mediated Cell Cycle Arrest

The progression through the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners.[9] The PI3K/AKT/mTOR and STAT3 signaling pathways, which are modulated by BMX, play crucial roles in regulating the expression and activity of these cell cycle proteins.[7] By inhibiting these pathways, this compound can lead to the arrest of the cell cycle, thereby preventing cell proliferation.

Caption: this compound and its impact on cell cycle signaling.

Experimental Protocols

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound for the specified time.

-

Harvesting: Detach cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Analysis: Analyze the cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V and PI positive cells are in late apoptosis or necrosis.

2. Caspase Activity Assay:

This assay measures the activity of key apoptotic enzymes.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., Caspase-3, -8, -9).

-

Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.

3. Sub-G1 Population Analysis by Flow Cytometry:

Apoptotic cells have fragmented DNA, which leads to a lower DNA content.

-

Cell Fixation: Harvest this compound treated cells and fix in cold ethanol.

-

Staining: Resuspend fixed cells in a solution containing PI and RNase A.

-

Analysis: Analyze by flow cytometry. The population of cells to the left of the G1 peak (sub-G1) represents apoptotic cells.[8]

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining for DNA Content:

This method determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Fixation: Fix cells in ice-cold ethanol to permeabilize the membrane.[10]

-

RNA Digestion: Treat cells with RNase A to ensure that only DNA is stained.[10]

-

DNA Staining: Stain the cells with a PI solution.[10]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[11]

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound is a valuable chemical probe for studying the roles of BMX kinase in cellular processes. Its ability to potently and irreversibly inhibit BMX leads to the induction of apoptosis and modulation of the cell cycle in various cancer cell models. The effects are largely mediated through the disruption of key survival signaling pathways, including PI3K/AKT/mTOR and STAT3, and by relieving the inhibition of pro-apoptotic proteins like BAK. The detailed quantitative data and protocols provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting BMX in oncology and other related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. BMX, a specific HDAC8 inhibitor, with TMZ for advanced CRC therapy: a novel synergic effect to elicit p53-, β-catenin- and MGMT-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMX negatively regulates BAK function thereby increasing apoptotic resistance to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMX/Etk promotes cell proliferation and tumorigenicity of cervical cancer cells through PI3K/AKT/mTOR and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. youtube.com [youtube.com]

Unveiling the Anti-Tumor Potential of Bmx-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bmx-IN-1 is a potent and irreversible inhibitor of Bone Marrow kinase on chromosome X (BMX), a non-receptor tyrosine kinase belonging to the Tec family. Emerging evidence highlights the significant role of BMX in various cellular processes implicated in cancer progression, including cell proliferation, survival, and tumorigenicity. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of the critical signaling pathways modulated by this compound, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction

Bone Marrow kinase on chromosome X (BMX), also known as Etk, is a member of the Tec family of non-receptor tyrosine kinases.[1] Overexpression and aberrant activation of BMX have been implicated in the pathogenesis of several malignancies, including prostate and cervical cancers.[2][3] BMX is a downstream effector of phosphatidylinositol 3-kinase (PI3K) and is involved in critical signaling pathways such as the PI3K/AKT/mTOR and STAT3 pathways, which are central to cancer cell proliferation and survival.[3][4]

This compound has emerged as a valuable chemical probe to investigate the biological functions of BMX. It is a selective and irreversible inhibitor that covalently modifies Cysteine 496 in the ATP-binding domain of BMX.[2][5] This irreversible binding leads to the potent inhibition of BMX kinase activity and subsequent downstream signaling. This guide delves into the specifics of this compound's anti-tumor effects, providing the necessary technical details for its scientific exploration.

Mechanism of Action

This compound exerts its anti-tumor effects by irreversibly inhibiting BMX kinase activity. This action stems from the covalent modification of Cysteine 496 within the ATP binding pocket of BMX.[2][5] By blocking the kinase function of BMX, this compound effectively disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. Notably, this compound has been shown to modulate the PI3K/AKT/mTOR and STAT3 signaling pathways.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Reference |

| BMX | 8 | [6][7] |

| BMX (wild-type, in vitro) | 138 | [6][8] |

| BTK | 10.4 | [6][7] |

| Blk | > 47-656 fold less potent | [6][7] |

| JAK3 | > 47-656 fold less potent | [6][7] |

| EGFR | > 47-656 fold less potent | [6][7] |

| Itk | > 47-656 fold less potent | [6][7] |

| Tec | > 47-656 fold less potent | [6][7] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 / IC50 | Reference |

| Tel-BMX-transformed Ba/F3 | Prostate Cancer Model | 25 nM (GI50) | [7] |

| RV-1 | Prostate Cancer | 2.53 µM (IC50) | [6] |

| DU-145 | Prostate Cancer | 4.38 µM (GI50) | [7] |

| PC-3 | Prostate Cancer | 5.37 µM (GI50) | [7] |

| VCAP | Prostate Cancer | 2.46 µM (GI50) | [7] |

| HeLa | Cervical Cancer | Viability Reduced | [2] |

| SiHa | Cervical Cancer | Viability Reduced | [2] |

Signaling Pathways

This compound's anti-tumor activity is intrinsically linked to its ability to modulate key signaling pathways involved in cell growth and survival.

Caption: this compound inhibits BMX, disrupting PI3K/AKT/mTOR and STAT3 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-tumor properties of this compound.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., RV-1, DU-145, PC-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using a dose-response curve fitting software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and STAT3 signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BMX, anti-BMX, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vivo Studies

While in vitro data strongly supports the anti-tumor properties of this compound, comprehensive in vivo studies are still emerging. The available information suggests that this compound can inhibit the proliferation of Tel-BMX-transformed Ba/F3 cells in a cellular context at nanomolar concentrations.[5] However, micromolar concentrations are required to inhibit the proliferation of prostate cancer cell lines, indicating the need for further optimization for in vivo efficacy.[5] Future research should focus on xenograft models using human cancer cell lines to evaluate the in vivo anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.

Conclusion

This compound is a potent and selective irreversible inhibitor of BMX kinase with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its ability to disrupt the PI3K/AKT/mTOR and STAT3 signaling pathways underscores its potential as a targeted anti-cancer agent. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic utility of this compound. The provided experimental protocols and data summaries will facilitate the design and execution of future studies to fully elucidate the anti-tumor properties of this promising compound. Further in vivo investigations are crucial to translate the compelling in vitro findings into potential clinical applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound | Additional RTK Inhibitors: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

Methodological & Application

Application Notes: Bmx-IN-1 as a Selective, Irreversible Inhibitor for In Vitro Kinase Assays

Introduction

Bone Marrow tyrosine kinase on chromosome X (Bmx), also known as Epithelial and Endothelial Tyrosine Kinase (Etk), is a non-receptor tyrosine kinase and a member of the Tec kinase family.[1][2][3] Bmx is a critical component in various signaling pathways, playing a significant role in inflammation, cell proliferation, and tumorigenicity.[1][2][3][4] It is involved in cytokine signaling through Toll-like receptors (TLRs), leading to the activation of downstream pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[1][3] Additionally, Bmx has been shown to induce the activation of the Stat signaling pathway, including Stat1, Stat3, and Stat5.[5][6]

Bmx-IN-1 is a potent, selective, and irreversible inhibitor of Bmx kinase.[4][7][8][9] It functions by covalently modifying the Cysteine 496 residue within the ATP-binding domain of Bmx, thereby blocking its kinase activity.[4][7][10] Due to its high selectivity and irreversible mechanism of action, this compound serves as an excellent chemical probe for studying the biological functions of Bmx kinase in vitro and in cell-based assays.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Bmx and other related kinases. The data highlights the inhibitor's potency and selectivity.

| Kinase Target | IC50 (nM) | Comments |

| Bmx | 8.0 | Potent and primary target.[7][8][9][11] |

| BTK | 10.4 | This compound also shows high potency against the closely related Bruton's tyrosine kinase.[7][8][9] |

| TEC | 175 | Over 20-fold more selective for Bmx.[12] |

| BLK | 653 | Over 80-fold more selective for Bmx.[12] |

| JAK3 | 377 | Over 47-fold less potent compared to Bmx.[12] |

| ITK | 4,280 | Demonstrates significant selectivity.[12] |

| EGFR | 5,250 | Demonstrates significant selectivity.[12] |

| Bmx (C496S) | >10,000 | The C496S mutation confers complete resistance, confirming the covalent binding mechanism.[10][12] |

Table 2: Cellular Activity of this compound

This table presents the half-maximal growth inhibitory concentration (GI50) or IC50 values of this compound in various cell lines, demonstrating its on-target activity in a cellular context.

| Cell Line / Model | IC50 / GI50 | Comments |

| TEL-BMX transformed Ba/F3 cells | 25 nM | Demonstrates potent on-target inhibition of Bmx-driven cell proliferation.[4][7][9] |

| RV-1 (Prostate Cancer) | 2.53 µM | Shows activity in a human prostate cancer cell line where Bmx is implicated.[7][9][10] |

| TEL-JAK2 transformed Ba/F3 cells | 5.83 µM | Significantly less potent against cells driven by other kinases, highlighting its selectivity.[11][12] |

| TEL-BLK transformed Ba/F3 cells | 3.64 µM | Significantly less potent against cells driven by other kinases, highlighting its selectivity.[11][12] |

Signaling Pathway and Experimental Workflow

Bmx in TLR4 Signaling Pathway

Bmx kinase is a key mediator in the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by agonists like lipopolysaccharide (LPS), Bmx interacts with adaptor proteins such as MyD88, leading to the activation of TAK1 and subsequent downstream activation of the NF-κB and MAPK pathways, culminating in the production of inflammatory cytokines.[1][3]

Caption: Bmx-mediated TLR4 signaling pathway leading to NF-κB and MAPK activation.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory effect of compounds like this compound on Bmx kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[13]

Caption: General workflow for an in vitro Bmx kinase assay using the ADP-Glo™ system.

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol provides a method for determining the IC50 value of this compound against recombinant Bmx kinase using the ADP-Glo™ Kinase Assay format. This method quantifies kinase activity by measuring ADP production.

I. Materials and Reagents

-

Recombinant human Bmx kinase (e.g., from Promega, Carna Biosciences)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in 100% DMSO)

-

ATP (Adenosine 5'-triphosphate)

-

DTT (Dithiothreitol)

-

BSA (Bovine Serum Albumin)

-

MgCl2, MnCl2, Tris-HCl

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Solid white, low-volume 384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

II. Buffer Preparation

1x Bmx Kinase Buffer:

-

40 mM Tris-HCl, pH 7.5

-

20 mM MgCl2

-

2 mM MnCl2

-

0.1 mg/ml BSA

-

50 µM DTT

Prepare this buffer fresh from stock solutions and keep on ice.

III. Assay Procedure

The following steps are for a single concentration point in a 384-well plate format with a final reaction volume of 5 µl. A full dose-response curve should be prepared by serially diluting this compound.

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. For a 10-point curve, a 3-fold dilution series starting from 10 µM is recommended.

-

Add 1 µl of diluted this compound or DMSO (for 0% inhibition control) to the appropriate wells of the 384-well plate.

-

-

Enzyme Addition:

-

Dilute the recombinant Bmx enzyme to a working concentration of 3.125 ng/µl in 1x Bmx Kinase Buffer.

-

Add 2 µl of the diluted enzyme to each well containing the compound. This brings the final enzyme amount to 6.25 ng per well.[13]

-

-

Initiation of Kinase Reaction:

-

Prepare a 2x Substrate/ATP mix in 1x Bmx Kinase Buffer containing 100 µM ATP and 0.4 µg/µl Poly(Glu, Tyr) substrate.

-

To initiate the reaction, add 2 µl of the Substrate/ATP mix to each well. The final concentration in the 5 µl reaction will be 50 µM ATP and 0.2 µg/µl substrate.[13]

-

Mix the plate gently by tapping or using a plate shaker for 30 seconds.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.[13]

-

-

Stopping the Reaction and ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Mix the plate and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[13]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

-

Mix the plate and incubate at room temperature for 30 minutes to allow the signal to stabilize.[13]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second.[13]

-

IV. Data Analysis

-

Calculate Percent Inhibition:

-

Use the following formula to determine the percentage of Bmx kinase inhibition for each this compound concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_DMSO - RLU_Background))

-

RLU_Inhibitor: Relative Light Units from wells with this compound.

-

RLU_DMSO: Relative Light Units from DMSO-only wells (0% inhibition).

-

RLU_Background: Relative Light Units from wells with no kinase (100% inhibition).

-

-

Determine IC50 Value:

-

Plot the Percent Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of Bmx kinase activity.

-

References

- 1. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Other Kinases | Tocris Bioscience [tocris.com]

- 5. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. This compound | BTK | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 12. This compound [merckmillipore.com]

- 13. promega.com.cn [promega.com.cn]

Application Notes and Protocols for BMX-IN-1 in Western Blot Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMX-IN-1 is a potent and selective, irreversible inhibitor of Bone Marrow tyrosine kinase on chromosome X (BMX), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It functions by covalently modifying Cysteine 496 in the ATP-binding domain of BMX.[4] this compound also demonstrates high affinity for Bruton's tyrosine kinase (BTK), another member of the Tec kinase family.[1][3] This inhibitor has become a valuable tool for investigating the roles of BMX in various signaling pathways and disease models, particularly in cancer and inflammation.[2][5][6] Western blotting is a crucial application for this compound, allowing researchers to probe its effects on BMX expression, phosphorylation status, and downstream signaling events.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the Cys496 residue within the ATP binding pocket of the BMX kinase domain.[4] This covalent modification permanently inactivates the enzyme. Its high selectivity is a key feature, though it also potently inhibits BTK.[1][7] The irreversible nature of its binding makes it a powerful tool for achieving sustained target inhibition in cellular assays.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| BMX | 8 | Biochemical kinase assay | [1][7] |

| BTK | 10.4 | Biochemical kinase assay | [1][7] |

| Wild-type BMX | 138 | In vitro kinase assay using immunopurified Flag-tagged BMX from HEK293 cells | [1][4] |

| Blk | >47-656 fold less potent than BMX | Kinase activity assay | [1][7] |

| JAK3 | >47-656 fold less potent than BMX | Kinase activity assay | [1][7] |

| EGFR | >47-656 fold less potent than BMX | Kinase activity assay | [1][7] |

| Itk | >47-656 fold less potent than BMX | Kinase activity assay | [1][7] |

| Tec | >47-656 fold less potent than BMX | Kinase activity assay | [1][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ / Concentration | Effect | Reference |

| Tel-BMX-transformed Ba/F3 | Proliferation | 25 nM | Inhibition of proliferation | [1] |

| RV-1 (Prostate Cancer) | Proliferation | 2.53 µM | Inhibition of proliferation | [1][4] |

| RV-1 (Prostate Cancer) | Apoptosis | 5 µM | Induction of apoptosis | [4] |

| RV-1 (Prostate Cancer) | BMX Autophosphorylation | 1 µM | Inhibition of BMX autophosphorylation | [4] |

| RV-1 (Prostate Cancer) | BMX Protein Levels | 5 µM (72h treatment) | Reduction in BMX protein levels | [4] |

| HeLa and SiHa (Cervical Cancer) | Proliferation & Viability | Not specified | Inhibition of proliferation and reduction in viability | |

| HeLa and SiHa (Cervical Cancer) | BMX Expression | Not specified | Decreased expression of BMX | [1] |

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound Effect on Target Protein Expression

This protocol outlines the steps to assess the impact of this compound treatment on the expression levels of BMX and downstream signaling proteins.

1. Cell Culture and Treatment:

-

Culture your cells of interest (e.g., RV-1, HeLa, SiHa) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Include a vehicle control (e.g., DMSO) treated sample.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel according to standard procedures to separate proteins by size.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (e.g., anti-BMX, anti-phospho-STAT3, anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

7. Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways Affected by BMX

BMX is a key signaling node involved in multiple pathways that regulate cell proliferation, survival, and inflammation. It is a downstream effector of PI3K and can activate both the AKT/mTOR and STAT3 signaling pathways.[3][5]

Caption: BMX signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the key steps in a Western blot experiment designed to evaluate the effects of this compound.

Caption: A streamlined workflow for Western blot analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. BMX BMX non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | BTK | TargetMol [targetmol.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Bmx-IN-1 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bmx-IN-1 is a potent and selective, irreversible inhibitor of Bone Marrow tyrosine kinase on chromosome X (BMX), a non-receptor tyrosine kinase belonging to the Tec family. It also demonstrates high affinity for Bruton's tyrosine kinase (BTK). This compound covalently modifies a conserved cysteine residue (Cys496 in BMX) in the ATP-binding domain, leading to inhibition of kinase activity. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including recommended working concentrations, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation: this compound Activity in Various Cell Lines

The following table summarizes the reported inhibitory concentrations of this compound across different assays and cell lines, providing a guide for selecting appropriate concentrations for your experiments.

| Assay Type | Target/Cell Line | IC50 / GI50 | Reference(s) |

| Biochemical Assay | BMX Kinase | 8 nM (IC50) | [1] |

| BTK Kinase | 10.4 nM (IC50) | [1] | |

| Wild-type BMX | 138 nM (IC50) | [1] | |

| Blk Kinase | >47-656 fold less potent | [1] | |

| JAK3 Kinase | >47-656 fold less potent | [1] | |

| EGFR Kinase | >47-656 fold less potent | [1] | |

| Itk Kinase | >47-656 fold less potent | [1] | |

| Tec Kinase | >47-656 fold less potent | [1] | |

| Cell-Based Assay | TEL-BMX transformed Ba/F3 cells | 25 nM (GI50) | [1][2] |

| RV-1 (Prostate Cancer) | 2.53 µM (IC50) | [1] | |

| Ramos (B-cell lymphoma) | 0.3 - 10 µM (effective concentration) | ||

| HeLa (Cervical Cancer) | Proliferation inhibited | [3] | |

| SiHa (Cervical Cancer) | Proliferation inhibited | [3] | |

| Prostate Cancer Cell Lines | ≥2.46 µM (GI50) | [2] |

Note: IC50 refers to the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. GI50 is the concentration that causes 50% inhibition of cell growth. These values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Signaling Pathways

This compound primarily targets BMX and BTK, which are key components of multiple signaling pathways involved in cell proliferation, survival, and differentiation. Notably, BMX has been shown to promote cell proliferation and tumorigenicity through the PI3K/AKT/mTOR and STAT3 pathways.[4]

Caption: this compound inhibits BMX, blocking downstream PI3K/AKT/mTOR and STAT3 signaling.

Experimental Protocols

Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] To aid dissolution, you may gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

DMSO (vehicle control)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium.

-

Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium containing DMSO at the same final concentration as the highest this compound treatment as a vehicle control. Also include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Western Blotting for BMX Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on BMX auto-phosphorylation, a direct measure of its target engagement in cells. A concentration of 1 µM this compound has been shown to inhibit BMX autophosphorylation in RV-1 cells.[6]

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-BMX, anti-total-BMX, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-BMX overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total BMX and a loading control to ensure equal protein loading.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. A concentration of 5 µM has been shown to induce apoptosis in RV-1 cells.[6]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

-

Wash the cells with cold PBS and centrifuge.

-

-

Staining:

-

Resuspend the cell pellet in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Conclusion

This compound is a valuable tool for investigating the role of BMX and BTK in various cellular processes. The provided data and protocols offer a starting point for designing and executing experiments to explore the effects of this inhibitor in different cell culture models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental goals.

References

Bmx-IN-1: Application Notes for DMSO-Based Preparation and Handling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Bmx-IN-1 in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's stability and activity in downstream experimental applications.

Chemical and Physical Properties

This compound is a potent and irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX) and Bruton's tyrosine kinase (BTK).[1][2][3][4] Accurate preparation of this compound solutions is critical for reliable experimental outcomes. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₄N₄O₄S | [1] |

| Molecular Weight | 524.59 g/mol | [1] |

| CAS Number | 1431525-23-3 | [2] |

| Appearance | Off-white to crystalline solid | |

| Purity | ≥95% (HPLC) | [2] |

Solubility in DMSO

This compound exhibits good solubility in DMSO. However, reported concentrations vary across different suppliers. It is recommended to consult the manufacturer's product datasheet for batch-specific solubility information. Gentle warming and sonication can be employed to facilitate dissolution.

| Supplier/Source | Reported Solubility in DMSO |

| TargetMol | 8 mg/mL (15.25 mM)[1] |

| R&D Systems | Soluble to 1 mM with gentle warming |

| AbMole BioScience | 8.33 mg/mL[4] |

| Sigma-Aldrich | 12.5 mg/mL |

| Cayman Chemical | 30 mg/mL[5] |

| APExBIO | >5.3 mg/mL[6] |

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO